molecular formula C11H17N3O2 B1479641 1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098135-48-7

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479641
CAS No.: 2098135-48-7
M. Wt: 223.27 g/mol
InChI Key: QTRBTIIEFNSFFO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives play a critical role in the study of Cytochrome P450 (CYP) enzymes, which are essential for the metabolism of various drugs. The selectivity of chemical inhibitors towards different CYP isoforms is crucial for understanding drug-drug interactions and predicting possible metabolic pathways. This research area helps in the development of safer pharmaceutical compounds by mitigating adverse interactions and enhancing drug efficacy (Khojasteh et al., 2011).

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities. These compounds are used as scaffolds for developing new pharmaceutical agents with antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. This broad spectrum of activity makes them a valuable resource for drug discovery and development (Cetin, 2020).

Heterocyclic Compound Synthesis

The pyrazole ring system serves as a building block for synthesizing a wide variety of heterocyclic compounds. The reactivity and versatility of pyrazole-based compounds, including this compound, allow for the creation of complex molecules with potential pharmaceutical applications. This area of research contributes to the development of novel therapeutic agents by exploring different synthetic methods and biological activities of pyrazole derivatives (Gomaa & Ali, 2020).

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups, including pyrazole derivatives, that may serve as lead molecules for the synthesis of new CNS-acting drugs. The exploration of these compounds can lead to the discovery of treatments for CNS disorders with fewer adverse effects, such as addiction and dependence. This research is crucial for developing safer and more effective CNS pharmacotherapies (Saganuwan, 2017).

Properties

IUPAC Name

2-ethyl-5-piperidin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h6,8,12H,2-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBTIIEFNSFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

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